![molecular formula C19H14BrClN2O3S B5177500 (5Z)-1-(4-bromo-2-methylphenyl)-5-(3-chloro-4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5177500.png)
(5Z)-1-(4-bromo-2-methylphenyl)-5-(3-chloro-4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
(5Z)-1-(4-bromo-2-methylphenyl)-5-(3-chloro-4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(4-bromo-2-methylphenyl)-5-(3-chloro-4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. A common approach might include:
Condensation Reaction: Starting with the appropriate aromatic aldehyde and thiourea, a condensation reaction can be carried out under acidic or basic conditions to form the dihydropyrimidine core.
Substitution Reactions: Bromination and chlorination reactions can be performed on the aromatic rings using reagents like bromine and chlorine gas or their respective compounds.
Methoxylation: Introduction of the methoxy group can be achieved using methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the double bonds or the aromatic rings, leading to various reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-1-(4-bromo-2-methylphenyl)-5-(3-chloro-4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biological and medicinal research, this compound might exhibit various pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers could explore its potential as a lead compound for drug development.
Industry
In the industrial sector, derivatives of this compound could be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5Z)-1-(4-bromo-2-methylphenyl)-5-(3-chloro-4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Dihydropyrimidine Derivatives: Compounds with similar dihydropyrimidine cores but different substituents.
Thioxodihydropyrimidines: Compounds with similar sulfur-containing structures.
Uniqueness
The uniqueness of (5Z)-1-(4-bromo-2-methylphenyl)-5-(3-chloro-4-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific substitution pattern, which could confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
(5Z)-1-(4-bromo-2-methylphenyl)-5-[(3-chloro-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O3S/c1-10-7-12(20)4-5-15(10)23-18(25)13(17(24)22-19(23)27)8-11-3-6-16(26-2)14(21)9-11/h3-9H,1-2H3,(H,22,24,27)/b13-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUIMONDXBCDPF-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)C(=CC3=CC(=C(C=C3)OC)Cl)C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Br)N2C(=O)/C(=C\C3=CC(=C(C=C3)OC)Cl)/C(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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